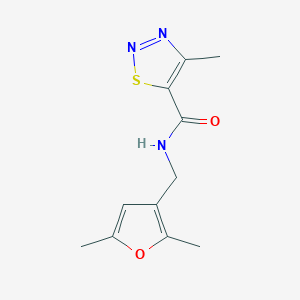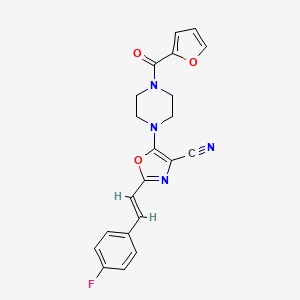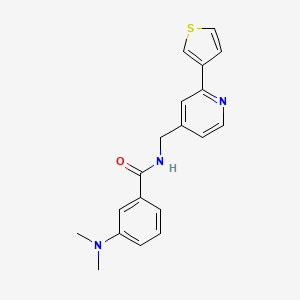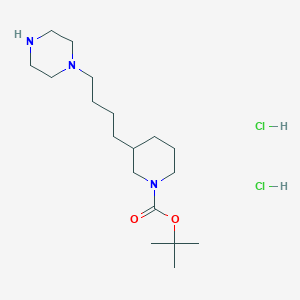![molecular formula C9H16N2O5S B2894086 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 899019-04-6](/img/structure/B2894086.png)
4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid, also known as 4-MSPBA, is a novel compound with a wide range of applications in the scientific and medical fields. It is a carboxylic acid with an amide group, and has been used in various research experiments to study its biochemical and physiological effects. This compound has also been used in the synthesis of various other compounds, such as peptides and peptidomimetics.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Involvement
Research has identified the cytochrome P450 enzymes involved in the metabolic pathways of related compounds, such as Lu AA21004, highlighting the oxidation processes to various metabolites. This study offers insights into the enzymatic interactions and metabolic fate of structurally related sulfonamide compounds (Hvenegaard et al., 2012).
Chirality and Cyclisation Reactions
Investigations into the cyclisation reactions of methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylates have revealed the role of 'hidden' axial chirality as a stereodirecting element. This research contributes to understanding the stereochemical outcomes of reactions involving compounds with similar structural motifs (Betts et al., 1999).
Antipsychotic Agent Development
A series of (piperazin-1-yl-phenyl)-arylsulfonamides, including naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, have been synthesized, demonstrating high affinities for 5-HT(2C) and 5-HT(6) receptors. These findings are crucial for the development of atypical antipsychotic agents (Park et al., 2010).
Sulfomethylation of Macrocycles
Studies on the sulfomethylation of di-, tri-, and polyazamacrocycles offer a novel route to mixed-side-chain macrocyclic chelates. This research opens new pathways for the design and synthesis of complex chelating agents, which could have various applications in bioconjugation and radiopharmaceuticals (van Westrenen & Sherry, 1992).
Antibacterial Agents
The synthesis and evaluation of pyrido(2,3-d)pyrimidine derivatives as antibacterial agents have been explored. This research provides valuable insights into the structural requirements for antibacterial activity, potentially guiding the development of new therapeutic agents (Matsumoto & Minami, 1975).
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c1-17(15,16)11-6-4-10(5-7-11)8(12)2-3-9(13)14/h2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFRNDKPKEPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)
![7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894005.png)
![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)



![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)



